2-Hydroxyethyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl acetate can be synthesized through the esterification of ethylene glycol with acetic acid or acetic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification of ethylene glycol with acetic acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and ethylene glycol.
Reduction: Reduction reactions can convert it back to ethylene glycol and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and ethylene glycol.
Reduction: Ethylene glycol and acetic acid.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
2-Hydroxyethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl acetate involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding and esterification reactions, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: Similar in structure but contains a methoxy group instead of a hydroxy group.
2-Ethoxyethyl acetate: Contains an ethoxy group instead of a hydroxy group.
Ethyl glycolate: Similar ester but with a different alcohol component.
Uniqueness
2-Hydroxyethyl acetate is unique due to its combination of hydroxy and acetate functional groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful as a solvent and intermediate in various chemical reactions .
Properties
IUPAC Name |
2-hydroxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDLWJWIAHWIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20369 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27613-77-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27613-77-0 | |
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DSSTOX Substance ID |
DTXSID10862156 | |
Record name | 1,2-Ethanediol, 1-acetate | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost odorless clear colorless liquid. (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Boiling Point |
358 to 360 °F at 760 mmHg (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Flash Point |
215 °F (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Density |
1.106 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Vapor Density |
3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Vapor Pressure |
9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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CAS No. |
542-59-6, 51901-33-8, 65071-98-9 | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Record name | Glycol monoacetate | |
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Record name | Ethylene glycol monoacetate | |
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Record name | 1,2-Ethanediol, acetate | |
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Record name | Acetylated polyoxyethylene (10) lanolin alcohol | |
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Record name | 2-Hydroxyethyl acetate | |
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Record name | 1,2-Ethanediol, 1-acetate | |
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Record name | 1,2-Ethanediol, 1-acetate | |
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Record name | 2-hydroxyethyl acetate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.020 | |
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Record name | 1,2-Ethanediol, acetate | |
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Record name | ETHYLENE GLYCOL MONOACETATE | |
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